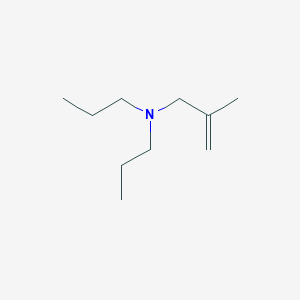

2-Methyl-N,N-dipropylprop-2-en-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

62721-68-0 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2-methyl-N,N-dipropylprop-2-en-1-amine |

InChI |

InChI=1S/C10H21N/c1-5-7-11(8-6-2)9-10(3)4/h3,5-9H2,1-2,4H3 |

InChI Key |

ZPKKKQNGJGLRBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CC(=C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Methyl N,n Dipropylprop 2 En 1 Amine and Analogous Tertiary Allylamines

Transition Metal-Catalyzed Functionalization Reactions

Transition metal catalysis offers a powerful toolkit for the construction of complex molecules from simpler precursors. acs.org The following sections explore the application of palladium, nickel, and cobalt catalysts in the synthesis and functionalization of tertiary allylamines.

Palladium-Catalyzed Amination of Unsaturated Systems

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations for the formation of carbon-nitrogen bonds. researchgate.net

The aza-Wacker reaction, or oxidative amination of alkenes, provides a direct route to allylic amines. acs.org However, intermolecular versions involving basic secondary amines can be challenging as these nucleophiles can bind to and inhibit the metal catalyst. nih.govresearchgate.net To circumvent this, nitrogen sources with electron-withdrawing groups are often employed. researchgate.net A key mechanistic step in these reactions is the aminopalladation of the alkene, which generates an alkylpalladium(II) intermediate that can then undergo β-hydride elimination to yield the desired allylic or enamine product. acs.orgnih.gov

Recent advancements have focused on developing catalytic systems that are tolerant of more basic amines. One strategy involves an autoregulatory mechanism that couples the release of the amine nucleophile with catalyst turnover, thus preventing catalyst inhibition. nih.gov This has enabled the cross-coupling of terminal olefins with a variety of cyclic and acyclic secondary amines to produce tertiary allylic amines with high regio- and stereoselectivity. nih.gov

Table 1: Illustrative Examples of Palladium-Catalyzed Intermolecular Aza-Wacker-Type Reactions

| Olefin | Amine | Catalyst System | Product | Selectivity (Linear:Branched) | Reference |

|---|---|---|---|---|---|

| 1-Octene | Pyrrolidine | Pd(OAc)₂, Benzoquinone | N-Allylpyrrolidine derivative | >20:1 | nih.gov |

| Styrene | Morpholine | Pd(TFA)₂, Ligand | N-Cinnamylmorpholine | High | researchgate.net |

| 1-Hexene | Piperidine | PdCl₂(MeCN)₂, AgOAc | N-Allylpiperidine derivative | >20:1 | nih.gov |

The direct coupling of allylic alcohols with amines represents an atom-economical approach to allylic amines, with water as the only byproduct. organic-chemistry.orghomkat.nlnih.gov Palladium-based catalysts have been effectively utilized for this transformation. researchgate.net The reaction typically proceeds through the formation of a π-allylpalladium intermediate upon activation of the allylic alcohol. researchgate.net This activation can be facilitated by the catalyst system itself, avoiding the need for stoichiometric activating agents. homkat.nlnih.gov A variety of amines, including both aromatic and aliphatic, can be coupled with a range of allylic alcohols using this method. organic-chemistry.org

Table 2: Representative Palladium-Catalyzed Dehydrative Coupling of Allylic Alcohols with Amines

| Allylic Alcohol | Amine | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cinnamyl alcohol | Dibutylamine | Pd(PPh₃)₄, PPh₃ | N,N-Dibutylcinnamylamine | Good | organic-chemistry.org |

| 1-Octen-3-ol | Aniline | [Pd(π-cinnamyl)Cl]₂, dppf | N-Phenyl-1-octen-3-amine | High | researchgate.net |

| 2-Methyl-2-propen-1-ol | Dipropylamine | Pd catalyst, Phosphoramidite ligand | 2-Methyl-N,N-dipropylprop-2-en-1-amine | Expected High | homkat.nl |

The functionalization of pre-formed allylic amines offers another avenue for structural diversification. Palladium-catalyzed Mizoroki-Heck reactions can achieve the regioselective β-arylation of N,N-dialkylallylamines. acs.org This reaction allows for the introduction of an aryl group at the β-position of the allylic amine, providing access to a range of structurally diverse compounds. The amine directing group plays a crucial role in controlling the regioselectivity of the arylation. acs.orgacs.org This method has been shown to be effective for a variety of N,N-dialkylallylamines and aryl halides. acs.org

In some cases, catalyst control can be used to direct the arylation to either the α- or γ-position of azaallyl intermediates, leading to the synthesis of either enamine or allylic amine derivatives. nih.govnih.gov

Table 3: Examples of Palladium-Catalyzed Regioselective β-Arylation of N,N-Dialkylallylamines

| Allylamine (B125299) | Aryl Halide | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylallylamine | 4-Iodoanisole | Pd(OAc)₂, P(o-tol)₃ | (E)-N,N-Dimethyl-3-(4-methoxyphenyl)prop-2-en-1-amine | 85% | acs.org |

| N-Allylmorpholine | 1-Bromonaphthalene | Pd(OAc)₂, SPhos | (E)-4-(3-(Naphthalen-1-yl)prop-2-en-1-yl)morpholine | 75% | acs.org |

| N,N-Diethylallylamine | 4-Chlorobenzonitrile | Pd(OAc)₂, P(Cy)₃ | (E)-4-(3-(Diethylamino)prop-1-en-1-yl)benzonitrile | 68% | acs.org |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as a powerful catalyst for a variety of cross-coupling reactions. nih.govrsc.org Nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides provide a modular and efficient route to complex allylic amines. researchgate.netrsc.org This approach allows for the one-step construction of architecturally diverse allylic amines from readily available starting materials. chemrxiv.org The use of inexpensive Ni(II) salts as precatalysts adds to the practical advantages of this methodology. researchgate.netrsc.org

Furthermore, the use of bifunctional additives, such as tert-butylamine (B42293) which can act as both a base and a ligand, can simplify reaction conditions and improve efficiency in nickel-catalyzed photoredox reactions for C-N bond formation. nih.gov

Table 4: Nickel-Catalyzed Three-Component Coupling for Allylic Amine Synthesis

| Alkene | Aldehyde | Amine | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Styrene | Butyraldehyde | Morpholine | Ni(cod)₂, PCy₃ | 4-(1-Phenylhex-2-en-1-yl)morpholine | 88% | chemrxiv.org |

| 1-Octene | Benzaldehyde | Piperidine | NiBr₂·glyme, Ligand | 1-(1-Phenyldec-2-en-1-yl)piperidine | 75% | researchgate.net |

| Cyclohexene | Propionaldehyde | Pyrrolidine | NiCl₂, Ligand | 1-(1-Cyclohexylprop-1-en-2-yl)pyrrolidine | Good | rsc.org |

Cobalt-Catalyzed Dehydrogenative Functionalizations

Cobalt catalysis offers a sustainable alternative for the synthesis of nitrogen-containing compounds. rsc.org Cobalt-catalyzed dehydrogenative coupling of primary amines can lead to the formation of imines, which are versatile intermediates in organic synthesis. dtu.dkdtu.dk More recently, cobalt catalysts have been developed for the acceptorless dehydrogenation of primary amines directly to nitriles. nih.gov

In the context of forming C-C bonds relevant to allylic amine analogs, cobalt-catalyzed decarboxylative allylation has been reported. nih.gov This reaction allows for the regioselective synthesis of various allylated products. Mechanistic studies suggest the in situ generation of a Co(I) species as the active catalyst. nih.gov While direct cobalt-catalyzed dehydrogenative amination of allylic systems to form tertiary amines is less common, the development of such methodologies is an active area of research. rsc.org

Table 5: Cobalt-Catalyzed Functionalizations

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Benzylamine | Benzylamine | Co₂(CO)₈, TOPO | N-Benzylidene-1-phenylmethanamine (Imine) | dtu.dkdtu.dk |

| Nitrophenylacetic acid derivative | Allyl carbonate | Co(BF₄)₂·6H₂O, dppbz | Allylated nitroalkane | nih.gov |

| 4-Methoxybenzylamine | - | Co-N,N-bidentate complex | 4-Methoxybenzonitrile (Nitrile) | nih.gov |

Organocatalytic and Metal-Free Approaches

Recent advancements in organic synthesis have increasingly focused on the development of organocatalytic and metal-free methods for the construction of complex molecules, including tertiary allylamines. These approaches offer significant advantages, such as reduced cost, lower toxicity, and avoidance of heavy metal contamination in the final products.

Asymmetric α-C–H Functionalization of N-Unprotected Allylamines

The direct functionalization of the α-carbon-hydrogen (C–H) bond in allylamines represents a highly atom-economical and efficient strategy for synthesizing chiral amines. However, this transformation has traditionally been challenging for N-unprotected allylamines due to the nucleophilic nature of the primary amine group, which can interfere with the catalyst. rsc.org

A significant breakthrough in this area involves the use of chiral pyridoxal (B1214274) catalysts. rsc.org This organocatalytic system enables the direct asymmetric addition of N-unprotected allylamines to electrophiles like trifluoromethyl ketones. The pyridoxal catalyst activates the allylamine by forming an imine intermediate, which substantially increases the acidity of the α-C–H bond. This increase in acidity, by as much as 10¹⁸-fold, facilitates deprotonation and subsequent enantioselective addition under mild conditions. rsc.org This method yields valuable α-trifluoromethyl-β-amino alcohols with high yields and excellent enantiomeric excess (ee). rsc.org

Key findings from this research are summarized below:

| Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| Trifluoromethyl Ketones | Chiral Pyridoxal | up to 87% | up to 99% |

| Data derived from studies on direct asymmetric addition reactions of N-unprotected allylamines. rsc.org |

This strategy circumvents the need for protecting groups, which aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. yale.eduacs.org The direct C-H functionalization of unprotected amines remains a significant challenge, and this organocatalytic approach provides a powerful solution. nih.gov

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for building molecular complexity with high efficiency. nih.gov These reactions are highly desirable for synthesizing diverse libraries of compounds, such as tertiary allylamines.

One notable MCR is the nickel-catalyzed coupling of simple alkenes, aldehydes, and amides. rsc.orgresearchgate.net This method provides a practical and modular route to architecturally complex and functionally diverse allylic amines. researchgate.net The process is advantageous as it utilizes readily available starting materials and an inexpensive nickel(II) salt as a precatalyst. nih.govrsc.org This one-step process avoids the need for organometallic reagents or harsh reaction conditions, making it suitable for synthesizing drug-like molecules that contain various functionalities. researchgate.netsemanticscholar.org

Another innovative approach is a photocatalytic, reductive multi-component technology that combines dialkylamines, carbonyls, and alkenes to construct complex tertiary alkylamines. nih.gov This olefin-hydroaminoalkylation process proceeds via a visible-light-mediated reduction of an in-situ-generated iminium ion to form an α-amino radical, which then reacts with the alkene. nih.gov This method exhibits broad functional-group tolerance and is effective for creating sp³-rich architectures, which are increasingly important in drug discovery. nih.gov

The versatility of MCRs allows for the synthesis of a wide range of allylic amines, as illustrated by the following examples:

| Reaction Type | Catalysts | Reactants | Key Features |

| Nickel-Catalyzed Coupling | Nickel(II) salt, Lewis Acid | Alkenes, Aldehydes, Amides | Modular, uses inexpensive catalyst, broad functional-group tolerance. nih.govrsc.org |

| Photocatalytic Olefin-Hydroaminoalkylation | Visible-light photocatalyst | Dialkylamines, Carbonyls, Alkenes | Forms C(sp³)–C(sp³) bonds, mild conditions, good for drug-like molecules. nih.gov |

Green Chemistry Principles in Allylamine Synthesis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. yale.edusigmaaldrich.com The synthesis of this compound and its analogs is increasingly being guided by these principles to enhance sustainability.

Key green chemistry principles applicable to allylamine synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org Multi-component reactions and C-H functionalization are excellent examples of atom-economical processes as they form multiple bonds in a single step with minimal byproduct formation. nih.govnih.gov

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. yale.edu Catalysts, such as the molybdenum, nickel, and organocatalysts discussed, are used in small amounts and can often be recycled, reducing waste and cost. nih.govresearchgate.net

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. yale.eduacs.org The direct α-C–H functionalization of N-unprotected allylamines is a prime example of this principle in action. rsc.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Research into allylic amination has demonstrated the use of greener solvents, such as ethanol (B145695), which is a significant improvement over more hazardous options like toluene. researchgate.net

Design for Energy Efficiency : Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure whenever possible. yale.eduacs.org Photocatalytic methods that utilize visible light are a step in this direction, harnessing a renewable energy source under mild conditions. nih.gov

A study on the molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates highlights several of these principles. researchgate.net The reaction proceeds in high yield using ethanol as a green solvent, and the catalyst system can be recycled through simple centrifugation, making the approach economical and sustainable. researchgate.net These strategies represent a significant move towards more environmentally responsible chemical manufacturing. researchgate.net

| Green Chemistry Principle | Application in Allylamine Synthesis | Reference Example |

| Atom Economy | Multi-component reactions combining 3+ reactants in one step. | Nickel-catalyzed coupling of alkenes, aldehydes, and amides. nih.gov |

| Catalysis | Use of recyclable molybdenum or inexpensive nickel catalysts. | Molybdenum-catalyzed allylic amination. researchgate.net |

| Reduce Derivatives | Direct C-H functionalization without amine protecting groups. | Chiral pyridoxal-catalyzed reaction of N-unprotected allylamines. rsc.org |

| Safer Solvents | Replacement of hazardous solvents with environmentally benign alternatives. | Use of ethanol in molybdenum-catalyzed amination. researchgate.net |

| Energy Efficiency | Use of visible light to drive reactions at ambient temperature. | Photocatalytic olefin-hydroaminoalkylation. nih.gov |

Computational and Theoretical Investigations of 2 Methyl N,n Dipropylprop 2 En 1 Amine Molecular Structure and Reactivity

Quantum Chemical Approaches for Conformer Analysis

High-Level Ab Initio Methods (MP2, QCISD, CCSD, CCSD(T))

High-level ab initio methods are essential for obtaining accurate conformational energies, as they systematically account for electron correlation effects. These methods, while computationally expensive, serve as benchmarks for more approximate techniques.

Møller-Plesset Perturbation Theory (MP2): This method is often the first step beyond the Hartree-Fock approximation to include electron correlation. It generally provides a good balance between accuracy and computational cost for conformational energies. For flexible molecules like allylic amines, MP2 can significantly improve the prediction of relative stabilities of conformers compared to methods that neglect electron correlation. nih.gov

Quadratic Configuration Interaction (QCISD): QCISD includes single and double excitations and offers a more rigorous treatment of electron correlation than MP2.

Coupled-Cluster Theory (CCSD and CCSD(T)): Coupled-cluster methods are considered the "gold standard" in quantum chemistry for single-reference systems. nih.gov The CCSD (Coupled-Cluster Singles and Doubles) method provides a robust description of electron correlation. For even higher accuracy, the CCSD(T) method includes a perturbative correction for triple excitations, which is often crucial for achieving chemical accuracy (within 1 kcal/mol). nih.govacs.org Studies on the simpler allyl amine have shown that methods like CCSD(T) are necessary for reliable predictions of conformer energetics. nih.gov

For a molecule like 2-Methyl-N,N-dipropylprop-2-en-1-amine, a typical computational strategy would involve geometry optimization of various conformers at a less expensive level (like DFT or MP2) followed by single-point energy calculations using CCSD(T) to refine the relative energies. acs.org

Illustrative Relative Conformer Energies for this compound

| Conformer | Description of Geometry | Hypothetical Relative Energy (kcal/mol) at CCSD(T)/aug-cc-pVTZ |

| I | Propyl groups extended, minimal steric hindrance | 0.00 (Reference) |

| II | Rotation around C-N bond | 0.75 |

| III | Rotation of one propyl group | 1.20 |

| IV | Rotation of both propyl groups | 2.50 |

Note: This table is hypothetical and illustrates the kind of data obtained from high-level ab initio calculations. The actual number of stable conformers and their relative energies would depend on a detailed potential energy surface scan.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable combination of accuracy and computational efficiency. nih.gov Various functionals are available, and their performance can vary depending on the system and the property of interest.

For conformational analysis of amines, hybrid functionals like B3LYP are commonly used. nih.gov However, for systems where non-covalent interactions (like dispersion forces) are important, functionals that include empirical dispersion corrections (e.g., B3LYP-D3) or are specifically designed to capture these effects (e.g., the M06 suite of functionals) are often necessary to obtain accurate results. nih.gov A comparative study of different functionals is often recommended to ensure the reliability of the predicted conformational preferences. nih.gov For allylic systems, DFT methods can provide a cost-effective way to explore the complex potential energy surface and identify the most stable conformers before employing more accurate but computationally demanding ab initio methods for final energy refinement. mdpi.com

Basis Set Convergence and Correlation Effects

The choice of the basis set is critical in any quantum chemical calculation. For accurate results, particularly for relative energies and properties involving electron correlation, it is essential to approach the complete basis set (CBS) limit. This is often achieved by using a series of correlation-consistent basis sets developed by Dunning, such as cc-pVDZ, cc-pVTZ, and cc-pVQZ, and then extrapolating the energies to the CBS limit. researchgate.netnycu.edu.twnih.gov

The inclusion of diffuse functions (e.g., aug-cc-pVTZ) is important for accurately describing lone pairs and weakly interacting systems, which is relevant for the nitrogen atom in this compound. nih.govnih.gov Studies on similar molecules have demonstrated that both large basis sets and a proper treatment of electron correlation are necessary for satisfactory predictions of conformational energetics. nih.gov The slow convergence of the correlation energy with respect to the basis set size is a known challenge, making CBS extrapolations or explicitly correlated methods (like CCSD(T)-F12) highly desirable for benchmark-quality calculations. nih.govnih.govmtak.hu

Electronic Structure and Bonding Characteristics

Understanding the electronic structure of this compound is key to predicting its reactivity. The interplay between the nitrogen lone pair, the π-system of the double bond, and the inductive effects of the alkyl groups governs its chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are crucial indicators of a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be primarily localized on the nitrogen atom, corresponding to its lone pair of electrons. This high-energy orbital makes the nitrogen atom the primary site for electrophilic attack (i.e., it is the main nucleophilic center). The presence of three electron-donating alkyl groups (two propyl and one methallyl) will further increase the energy of the HOMO, enhancing the nucleophilicity of the nitrogen compared to simpler amines. afinitica.com

The LUMO is likely to be the π* antibonding orbital of the C=C double bond. This orbital would be the primary acceptor of electrons in a reaction with a nucleophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. afinitica.com

Illustrative Frontier Orbital Properties for this compound

| Molecular Orbital | Hypothetical Energy (eV) at B3LYP/6-311+G(d,p) | Primary Character/Localization |

| HOMO | -5.8 | Nitrogen lone pair (nN) with some contribution from the C=C π bond |

| LUMO | 1.5 | C=C π* antibonding orbital |

| HOMO-LUMO Gap | 7.3 | - |

Note: This table is hypothetical and serves to illustrate the typical outputs of an FMO analysis. The actual energy values would be determined from a specific DFT or ab initio calculation.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MESP) Analysis

Natural Bond Orbital (NBO) Analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs. wisc.edu NBO analysis can quantify the charge distribution, hybridization, and delocalization of electrons through donor-acceptor interactions. researchgate.netwisc.eduuba.ar

For this compound, NBO analysis would likely reveal:

A significant negative natural charge on the nitrogen atom, confirming its nucleophilicity.

The hybridization of the nitrogen lone pair, which influences its directionality and availability for bonding.

Hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair (nN) into the antibonding σ* orbitals of adjacent C-C or C-H bonds, and potentially into the π* orbital of the C=C bond. These interactions contribute to the stability of the molecule and influence its conformational preferences. wisc.edu

Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, with red regions indicating negative potential (electron-rich, attractive to electrophiles) and blue regions indicating positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MESP would be expected to show:

A region of intense negative potential (deep red) around the nitrogen atom, corresponding to the lone pair. This would be the most likely site for protonation or attack by other electrophiles.

A region of moderately negative potential associated with the π-cloud of the C=C double bond, indicating its susceptibility to attack by strong electrophiles.

Regions of positive potential around the hydrogen atoms, particularly those on the carbon adjacent to the nitrogen.

Together, NBO and MESP analyses provide a detailed and complementary picture of the electronic structure that governs the reactivity of this compound.

Transition State Analysis and Reaction Energetics

The reactivity of this compound is primarily dictated by two functional groups: the nucleophilic tertiary amine and the electron-rich carbon-carbon double bond. Computational studies on similar allylic amines and substituted alkenes allow for a detailed prediction of the transition states and energy profiles for its characteristic reactions.

One of the most common reactions for the alkene moiety is electrophilic addition. For instance, the addition of a hydrogen halide (HX) to the 2-methylprop-2-en-1-yl group is expected to proceed via a two-step mechanism involving a carbocation intermediate. pressbooks.publibretexts.org Theoretical analysis of similar reactions, such as the addition of HBr to 2-methylpropene, indicates that the first step, the protonation of the double bond to form a carbocation, is the rate-determining step. pressbooks.pub

The transition state for this step involves the formation of a new C-H bond and the simultaneous breaking of the H-Br bond, with the pi electrons of the alkene acting as the nucleophile. libretexts.org Due to Markovnikov's rule, the hydrogen atom will preferentially add to the terminal carbon (C3), leading to the formation of a more stable tertiary carbocation at the C2 position. Computational models would predict the geometry of this transition state and its associated activation energy (ΔG‡).

Another potential area of reactivity is at the tertiary amine. The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic center. It can react with electrophiles, such as alkyl halides in quaternization reactions, or undergo oxidation. researchgate.net Computational studies can model the transition states for these reactions, for example, an SN2 reaction with an alkyl halide, providing insights into the activation barriers and reaction kinetics.

The table below presents hypothetical, yet realistic, energetic data for a key reaction step, calculated using a common DFT method like B3LYP with a suitable basis set (e.g., 6-31G*).

| Reaction Step | Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Electrophilic Addition of HBr (Rate-Determining Step) | Reactants (Amine + HBr) | 0.0 | 0.0 |

| Transition State 1 (TS1) | +12.5 | +15.0 | |

| Intermediate (Tertiary Carbocation + Br-) | +8.0 | +7.5 |

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a widely used method for calculating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a good degree of accuracy. uni-bonn.deresearchgate.net

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net By calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the chemical shifts. These predicted values, when scaled and referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental data. For this compound, theoretical models would predict distinct signals for the propyl groups, the methylene (B1212753) group adjacent to the nitrogen, the vinylic protons, and the methyl group on the double bond.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule, such as C=C stretching, C-H stretching and bending, and C-N stretching. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to provide a reliable prediction of the IR spectrum.

The following table provides a hypothetical comparison of predicted versus expected experimental spectroscopic data for this compound, based on DFT calculations and data from analogous compounds.

| Spectroscopic Parameter | Predicted Value (DFT) | Expected Experimental Range | Assignment |

|---|---|---|---|

| 13C NMR Chemical Shift (ppm) | ~142.5 | 140-145 | C=C (quaternary) |

| ~112.0 | 110-115 | CH2=C | |

| ~60.5 | 58-63 | N-CH2-C=C | |

| ~55.0 | 53-58 | N-CH2-CH2-CH3 | |

| ~20.0 | 18-22 | C=C-CH3 | |

| 1H NMR Chemical Shift (ppm) | ~4.85 | 4.8-5.0 | CH2=C (vinylic) |

| ~2.90 | 2.8-3.1 | N-CH2-C=C | |

| ~2.30 | 2.2-2.4 | N-CH2-CH2-CH3 | |

| ~1.70 | 1.6-1.8 | C=C-CH3 | |

| Key IR Frequencies (cm-1) | ~1655 | 1650-1660 | C=C Stretch |

| ~1150 | 1140-1160 | C-N Stretch |

Advanced Analytical Methodologies for the Characterization and Trace Analysis of 2 Methyl N,n Dipropylprop 2 En 1 Amine

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental for the separation of 2-Methyl-N,N-dipropylprop-2-en-1-amine from complex matrices. The choice between gas and liquid chromatography is often dictated by the sample's volatility and the required sensitivity.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds such as tertiary amines. However, the analysis of amines by GC can present challenges due to their polarity, which can lead to peak tailing and poor reproducibility. To overcome these issues, specialized columns and optimized analytical conditions are employed.

For the analysis of this compound, a capillary column with a stationary phase designed for amines, such as a base-deactivated polyethylene (B3416737) glycol (wax) or a 5% phenyl-polydimethylsiloxane, is recommended to minimize peak tailing. Flame Ionization Detection (FID) offers a robust and linear response for general quantification. For more selective and sensitive detection, Mass Spectrometry (MS) is the preferred method. In MS, the molecule undergoes ionization and fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. The fragmentation of aliphatic amines is characterized by alpha-cleavage, which for this compound would involve the loss of an ethyl or propyl group from the nitrogen atom. libretexts.org

A typical GC-MS analysis would involve a temperature-programmed oven to ensure good separation of the analyte from other components in the sample matrix.

Table 1: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

This table presents typical starting parameters for method development and may require optimization for specific applications.

Liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For the analysis of this compound, reverse-phase LC coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) offers excellent selectivity and sensitivity.

In LC-MS/MS, the separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. The use of tandem mass spectrometry allows for highly selective detection through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and to distinguish it from isobaric interferences.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Liquid Chromatograph | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | To be determined experimentally |

| Collision Energy | To be optimized |

This table provides a general method outline that would be a starting point for the development of a specific quantitative assay.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are crucial for the unambiguous identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide information about the chemical environment of each atom and their connectivity.

For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl, methylene (B1212753), and vinyl protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. Two-dimensional NMR techniques would be used to confirm the assignments and establish the connectivity between different parts of the molecule. For instance, a COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link protons to their directly attached carbons. An HMBC spectrum would reveal longer-range correlations between protons and carbons, helping to piece together the entire molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃ (on double bond) | ~1.7 | ~20 |

| =CH₂ | ~4.8 - 5.0 | ~110 |

| =C(CH₃) | - | ~145 |

| -CH₂-N | ~2.9 | ~60 |

| N-CH₂-CH₂-CH₃ | ~2.3 | ~58 |

| N-CH₂-CH₂-CH₃ | ~1.4 | ~20 |

| N-CH₂-CH₂-CH₃ | ~0.9 | ~11 |

Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy provides a vibrational "fingerprint" of a molecule by measuring the absorption of infrared radiation by its chemical bonds. Each functional group has characteristic absorption frequencies, allowing for the identification of the key structural features of this compound.

As a tertiary amine, the FTIR spectrum of this compound would not show the N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. orgchemboulder.com However, other characteristic bands would be present. The C-H stretching vibrations of the alkyl and vinyl groups would appear in the 2800-3100 cm⁻¹ region. researchgate.net A key feature would be the C=C stretching vibration of the alkene group, expected around 1650 cm⁻¹. The C-N stretching vibration of the tertiary amine would be observed in the 1000-1250 cm⁻¹ range. libretexts.org

Table 4: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp³ CH₂, CH₃) | 2850 - 3000 | Strong |

| C-H stretch (sp² =CH₂) | 3010 - 3095 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Medium to Weak |

| CH₂ bend | 1450 - 1470 | Medium |

| C-N stretch (tertiary amine) | 1000 - 1250 | Medium to Weak |

| =CH₂ out-of-plane bend | 890 - 910 | Strong |

The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., liquid, gas, or solid).

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would be used to confirm the presence of carbon and nitrogen and to determine the chemical state of the nitrogen atom. The binding energy of the N 1s core level electron is characteristic of the chemical environment of the nitrogen atom. For a tertiary amine, the N 1s binding energy is typically observed in the range of 399.0 to 400.0 eV. xpsfitting.com High-resolution XPS can provide more detailed information about the bonding environment of the nitrogen atom.

Table 5: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) |

|---|---|---|

| Carbon | C 1s | ~285.0 (C-C, C-H), ~286.5 (C-N) |

| Nitrogen | N 1s | ~399.5 (tertiary amine) |

Binding energies can be affected by surface charging and require calibration to a reference peak, such as the adventitious carbon C 1s peak at 284.8 eV.

Hyphenated Techniques for Comprehensive Analysis

The characterization and trace analysis of this compound, a tertiary allylamine (B125299), necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for achieving the high selectivity and sensitivity required for its analysis in complex matrices. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely employed hyphenated techniques for the analysis of amines. nih.gov

Gas chromatography is a well-established technique for the separation of volatile and thermally stable compounds like many amines. However, the analysis of amines, particularly primary and secondary amines, by GC can be challenging due to their polarity, which can lead to peak tailing and poor chromatographic performance. While tertiary amines like this compound are generally less problematic than their primary and secondary counterparts, the use of deactivated columns is often recommended to ensure good peak shape and reproducibility. For complex mixtures, capillary columns with base-deactivated polyethylene glycol stationary phases are suitable. nih.gov

When coupled with mass spectrometry, GC provides a powerful tool for both separation and identification. In electron ionization (EI) mode, the mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.orgmiamioh.edulibretexts.org This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would likely result in the formation of a stable iminium ion. The fragmentation pattern can provide valuable structural information, aiding in the unequivocal identification of the compound.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a versatile and highly sensitive alternative for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. nih.gov For the analysis of allylamines, reversed-phase liquid chromatography is a common approach. helsinki.fi The choice of the stationary phase and mobile phase composition is critical to achieve optimal separation.

Tandem mass spectrometry (MS/MS) enhances the selectivity and sensitivity of the analysis. In LC-MS/MS, the precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for highly selective and sensitive quantification at trace levels. nih.gov

| Technique | Separation Principle | Detection Principle | Applicability for this compound |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. | Ionization of separated compounds and separation of ions based on their mass-to-charge ratio. | Suitable for the analysis of the volatile tertiary amine, providing both separation and structural information through characteristic fragmentation patterns. |

| LC-MS/MS | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Soft ionization of separated compounds followed by mass-to-charge ratio analysis of precursor and product ions for high selectivity and sensitivity. | Highly suitable for trace-level quantification in complex matrices, offering excellent sensitivity and specificity through techniques like MRM. |

Method Validation and Quantitative Analysis at Trace Levels

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of the results, especially for quantitative analysis at trace levels. unodc.org Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The key performance parameters that are typically evaluated during method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govunodc.org

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For hyphenated techniques like GC-MS and LC-MS/MS, specificity is generally high due to the selectivity of the mass spectrometric detection. nih.gov

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically established by analyzing a series of standards of known concentrations. The correlation coefficient (r) is a common measure of the quality of the linear fit. For trace analysis of allylamines, correlation coefficients greater than 0.99 are generally expected. nih.govijnrd.org

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijnrd.org These are crucial parameters for trace analysis. For example, in the trace level determination of allylamine in pharmaceutical substances by GC, an LOD of 2 µg/g and an LOQ of 6 µg/g have been reported. nih.gov Similarly, for the analysis of another allylamine, terbinafine, LOD and LOQ values in the range of µg/mL to ng/mL have been achieved using various analytical techniques. ijnrd.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is determined. Average recoveries between 90% and 110% are generally considered acceptable. nih.gov

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

The following table summarizes typical validation parameters that would be established for a method for the quantitative analysis of this compound at trace levels, based on data from similar compounds.

| Validation Parameter | Description | Typical Acceptance Criteria for Trace Analysis |

| Specificity | Ability to measure the analyte in the presence of interferences. | No significant interfering peaks at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r) | Proportionality of the signal to the analyte concentration. | r ≥ 0.99 |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately and precisely measured. | Signal-to-noise ratio ≥ 10 |

| Accuracy (Recovery) | Closeness of the measured value to the true value. | Typically 80-120% |

| Precision (Relative Standard Deviation, RSD) | Agreement among a series of measurements. | Typically ≤ 15% |

By employing validated hyphenated techniques such as GC-MS and LC-MS/MS, it is possible to achieve the reliable and accurate characterization and quantitative analysis of this compound at trace levels in various matrices.

Polymerization Chemistry of 2 Methyl N,n Dipropylprop 2 En 1 Amine As a Monomer

Homopolymerization Pathways (e.g., Radical, Anionic, Cationic)

The homopolymerization of allylic monomers, including N,N-disubstituted methallyl amines like 2-Methyl-N,N-dipropylprop-2-en-1-amine, presents notable challenges, particularly in radical polymerization. This is primarily due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, non-propagating radical and resulting in low molecular weight polymers or oligomers. researchgate.netresearchgate.net

Radical Polymerization: The radical polymerization of allylamines is often inefficient, yielding only oligomeric products. researchgate.net However, research has shown that the polymerization can be significantly enhanced by protonating the amine monomer with an acid. This strategy is effective because the electron-withdrawing nature of the protonated amino group reduces the stability of the allylic radical, thereby decreasing the rate of degradative chain transfer and allowing for the formation of higher molecular weight polymers. researchgate.nettandfonline.com For instance, the radical polymerization of N,N-diallyl-N-methylamine in the presence of an equimolar amount of trifluoroacetic acid has been shown to produce high-molecular-weight polymers. researchgate.net It is plausible that a similar approach would be necessary for the successful radical homopolymerization of this compound. Various radical initiators can be employed, with water-soluble non-ionic diazo-type initiators showing promise in yielding higher monomer conversion and product yields in the polymerization of other allylic amines. google.com

Anionic and Cationic Polymerization: There is limited specific information regarding the anionic or cationic homopolymerization of N,N-disubstituted methallyl amines. Anionic polymerization of monomers with tertiary amine groups can be complex and is not a commonly reported pathway for this class of compounds. Cationic polymerization of allylic amines is also challenging due to the basicity of the amine functionality, which can interfere with the cationic active centers. While cationic polymers are often derived from allylamine (B125299), this typically refers to the charged nature of the final polymer in solution rather than the polymerization mechanism itself. nbinno.com

Copolymerization with Other Olefinic or Amine-Functionalized Monomers

Copolymerization represents a viable strategy for incorporating this compound into polymer chains, potentially overcoming the difficulties associated with its homopolymerization. The literature on related compounds suggests that allylic amines can be copolymerized with a variety of other monomers.

For example, patents describe the copolymerization of triallylamine (B89441) with other allyl comonomers. google.com More relevant to olefinic comonomers, the copolymerization of propylene (B89431) with allylamine has been successfully achieved using a rac-dimethylsilylbis(1-indenyl)zirconium dichloride/methylaluminoxane catalyst system. acs.org In this process, the allylamine was pre-treated with an alkylaluminum to protect the amine group from reacting with the catalyst. acs.org This approach could likely be adapted for the copolymerization of this compound with propylene or other olefins.

Copolymerization with amine-functionalized monomers is also a possibility. For instance, an N,N-dialkylallylamine addition salt has been copolymerized with a monoallylamine addition salt. google.com This suggests that this compound, likely as its salt, could be copolymerized with other amine-containing monomers to create polymers with a high density of amine functionalities.

Control over Polymer Architecture and Molecular Weight Distribution

Achieving control over the polymer architecture and obtaining a narrow molecular weight distribution is a significant challenge in the polymerization of allylic amines due to the prevalence of chain transfer reactions. researchgate.net Consequently, conventional free radical polymerization typically results in polymers with low molecular weights and broad distributions.

Efforts to control the polymerization of diallylamine (B93489) compounds have focused on mitigating degradative chain transfer. As mentioned, conducting the polymerization in an acidic medium to protonate the monomer is a key strategy to increase the molecular weight. researchgate.netresearchgate.net By transforming the degradative chain transfer into an effective chain transfer, it is possible to exert some control over the polymerization rate and the molecular weight of the resulting polymer. researchgate.net

However, the application of controlled or "living" polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to N,N-disubstituted methallyl amines has not been reported. The development of such methods would be a critical step towards synthesizing well-defined polymers from this compound with controlled architectures (e.g., block copolymers, star polymers) and narrow molecular weight distributions.

The table below summarizes polymerization conditions and outcomes for related allylamine monomers, illustrating the challenges and strategies in achieving higher molecular weights.

| Monomer | Polymerization Conditions | Initiator | Molecular Weight (Mw) | Reference |

| N,N-diallyl-N-methylamine | Aqueous solution with equimolar trifluoroacetic acid, 30°C | Thermal/Photo | High | researchgate.net |

| Monoallylamine hydrochloride | Methanol, 50°C | MAIB | 900 | google.com |

| N,N-dimethylallylamine hydrochloride | Ethanol (B145695), 60°C | MAIB | 3,600 | google.com |

| Diallylamine hydrochloride | Water, 24 hours | Not specified | 7,500 | google.com |

This table is based on data for structurally similar compounds due to the lack of specific data for this compound.

Post-Polymerization Modification Strategies

A polymer derived from this compound would feature a tertiary amine in each repeating unit, presenting a versatile handle for post-polymerization modification. The lone pair of electrons on the nitrogen atom allows for a variety of chemical transformations.

A primary modification strategy would be quaternization . This involves reacting the tertiary amine groups along the polymer backbone with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form quaternary ammonium (B1175870) salts. This reaction would transform the neutral polymer into a cationic polyelectrolyte, or polycation. The degree of quaternization could be controlled by the stoichiometry of the alkylating agent, allowing for tunable charge density along the polymer chain.

Another potential modification is the formation of amine oxides by reacting the tertiary amine groups with an oxidizing agent such as hydrogen peroxide or a peroxy acid. This would introduce polar amine oxide functionalities, which could alter the solubility and hydrophilic properties of the polymer.

While the pendant groups in poly(this compound) are the primary sites for modification, the polymer backbone itself could potentially be modified, although this is generally more challenging without introducing specific reactive groups during polymerization.

Development of Functional Poly(this compound) Materials

The functional materials that could be developed from poly(this compound) are largely predicated on the properties of its amine functionalities, particularly after modification.

Cationic Polyelectrolytes: Following quaternization, the resulting cationic polymer would have applications in areas where charge-based interactions are important. These include:

Flocculants and Coagulants: In water treatment, cationic polymers are used to neutralize the negative charges on suspended particles, causing them to aggregate and settle out. nbinno.com

Paper Manufacturing: They can be used as retention aids and drainage enhancers. nbinno.com

Gene Delivery: Cationic polymers can form complexes with negatively charged DNA or RNA, facilitating their entry into cells.

Antimicrobial Agents: Some quaternary ammonium compounds exhibit antimicrobial properties.

Hydrogels: If the monomer were copolymerized with a cross-linking agent, or if the resulting polymer were cross-linked in a post-polymerization step, hydrogels could be formed. The amine functionalities within the hydrogel network could be used for pH-responsive swelling or for conjugating biomolecules. For instance, amine-functionalized polymers can be crosslinked using agents like glutaraldehyde (B144438) or β-nitroalcohols to form hydrogels. nih.gov

The development of functional materials from this compound would heavily rely on establishing robust polymerization and modification protocols to tailor the polymer's molecular weight, architecture, and charge density for specific applications.

Emerging Research Frontiers and Future Perspectives for 2 Methyl N,n Dipropylprop 2 En 1 Amine

Innovations in Asymmetric Synthesis and Chiral Induction

The asymmetric synthesis of chiral amines is a cornerstone of modern pharmaceutical and materials chemistry. While direct asymmetric routes to 2-Methyl-N,N-dipropylprop-2-en-1-amine are not extensively detailed, significant progress in the synthesis of structurally related chiral allylamines provides a clear roadmap for future research. The development of versatile chiral reagents, such as tert-butanesulfinamide, has become a widely adopted strategy for preparing a diverse range of chiral amines. yale.edu This reagent is used on industrial scales and is cited in thousands of publications for the synthesis of drugs and fine chemicals. yale.edu

Recent breakthroughs in dual catalysis have opened new avenues for synthesizing chiral branched allylamines. A notable approach combines photoredox and nickel catalysis to facilitate the cross-coupling of alkyl bromides with 3-bromoallylamines under mild conditions, using blue light irradiation and an organic dye photocatalyst. rsc.orgchemrxiv.org This method is compatible with a wide array of functional groups and can be used to construct complex allylamine (B125299) derivatives without loss of enantiomeric purity when starting from non-racemic materials. rsc.org

Furthermore, transition metal catalysis remains a focal point for innovation. Chiral diamine ligands have been successfully employed in rhodium catalyst complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of bioactive alkaloids. researchgate.net Such catalytic systems demonstrate high reactivity and enantioselectivity, suggesting their potential applicability to the asymmetric synthesis of allylamines like this compound. researchgate.netmdpi.com Nickel-catalyzed enantioconvergent substitution reactions, which couple alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters, also represent a powerful and versatile method for accessing chiral dialkyl carbinamines. nih.gov

Table 1: Selected Approaches in Asymmetric Amine Synthesis

| Method | Catalyst/Reagent System | Key Features | Relevant Compounds |

|---|---|---|---|

| Dual Photoredox/Nickel Catalysis | 4CzIPN (photocatalyst) / Ni Catalyst | Mild conditions, broad substrate scope, retention of enantiomeric purity. rsc.org | Chiral Branched Allylamines rsc.org |

| Asymmetric Transfer Hydrogenation | Rhodium complexes with Chiral Diamine Ligands | High reactivity and enantioselectivity. researchgate.net | Tetrahydroisoquinolines researchgate.net |

| Enantioconvergent Substitution | Chiral Nickel Catalyst / Alkylzinc Reagent | Couples with racemic starting materials, broad scope, good functional-group tolerance. nih.gov | Dialkyl Carbinamines nih.gov |

Exploration of Novel Catalytic Systems and Sustainable Reaction Conditions

The development of sustainable and efficient catalytic systems is paramount for modern chemical synthesis. For allylamines, research has focused on atom-efficient methods that operate under environmentally benign conditions. A significant advancement is the use of a synergistic Palladium/hydroquinone catalytic system for the aerobic allylic C-H amination of alkenes. researchgate.net This system functions under ambient conditions in a green ethanol (B145695)/water medium, demonstrating high turnover frequency and versatility across various amination reactions. researchgate.net

Another innovative approach involves a multifunctional catalytic system composed of ruthenium nanoparticles and copper N-heterocyclic carbene (NHC) complexes co-immobilized on a silica (B1680970) support. acs.org This single material can catalyze a one-pot, two-step synthesis of allylamines from terminal alkynes, formaldehyde, and amines. acs.org The immobilized copper complex facilitates the initial coupling, while the ruthenium nanoparticles catalyze the subsequent selective hydrogenation, showcasing a highly efficient and selective process for producing valuable amines. acs.org

Palladium-catalyzed hydroamination of allenes with alkyl amines presents a 100% atom-economic route to allylamine compounds. rsc.org Using a specific palladium complex, [(3IPtBu)Pd(allyl)]OTf, this reaction proceeds efficiently at room temperature to yield allylamines in good to excellent yields. rsc.org This method highlights the move away from traditional, less atom-efficient syntheses that often require protecting groups and multiple purification steps. rsc.org

Table 2: Novel Catalytic Systems for Allylamine Synthesis

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Synergistic Pd/hydroquinone | Aerobic Allylic C-H Amination | Green solvent (ethanol/water), ambient conditions, high turnover frequency. researchgate.net |

| Ru NPs & Cu-NHC on Silica | One-Pot Multicomponent Synthesis | Single multifunctional catalyst, high selectivity, integrated procedure. acs.org |

Advanced Mechanistic Studies and Computational Design of Reactions

Understanding reaction mechanisms at a molecular level is crucial for optimizing existing synthetic methods and designing new ones. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in this endeavor. A computationally designed, titanium-mediated amination of allylic alcohols has been successfully implemented for the synthesis of secondary allylamines. rsc.org Inspired by previous mechanistic studies, DFT calculations guided the development of the reaction, which proceeds through titanium imido intermediates and closed transition states, leading to exclusive SN2′ substitution products. rsc.org

Mechanistic investigations into the nitrosation of N,N-dialkyl aromatic amines have utilized N-cyclopropyl-N-alkylanilines as probes. researchgate.net The selective cleavage of the cyclopropyl (B3062369) group supports a mechanism involving the formation of an amine radical cation, followed by rapid ring-opening. researchgate.net Such studies provide fundamental insights into the reactivity of amine compounds.

Molecular Electron Density Theory (MEDT) has been applied to analyze the mechanism and regioselectivity of cycloaddition reactions involving amine derivatives, such as nitrones. researchgate.net These computational studies can predict the electronic nature of reactants and the energetic profiles of different reaction pathways, allowing for a rational understanding of reaction outcomes. researchgate.net This level of theoretical insight is invaluable for the rational design of new synthetic routes for complex molecules like this compound.

Integration of Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry is transforming chemical manufacturing by enabling safer, more efficient, and scalable production compared to traditional batch processes. durham.ac.uk The continuous nature of flow synthesis allows for rapid process optimization and the integration of multiple reaction steps without the need to isolate intermediates. durham.ac.ukmdpi.com

An integrated batch and continuous flow process has been developed for the synthesis of complex molecules, demonstrating the power of this hybrid approach. nih.gov In one example, a continuous flow Grignard addition was followed by an acylation reaction, achieving a productivity of 7 g·h–1 for a key precursor. nih.gov The same work also adapted an asymmetric Brown allylation protocol to continuous flow conditions. nih.gov

Flow chemistry is particularly advantageous for handling hazardous intermediates and conducting reactions under extreme conditions with enhanced control. nih.gov Multi-step syntheses of active pharmaceutical ingredients (APIs) have been successfully demonstrated in continuous flow setups, often telescoping several transformations into a single, seamless process. mdpi.com For the production of this compound, a continuous manufacturing process could involve pumping streams of the necessary precursors with a catalyst through heated reactor coils, with in-line purification modules to remove byproducts, leading to a highly automated and efficient synthesis. durham.ac.uk

Table 3: Comparison of Batch vs. Flow Chemistry for Amine Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Scalability | Requires significant redevelopment for scale-up. | Scaled by running the process for a longer duration. durham.ac.uk |

| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes enhance safety and control. mdpi.com |

| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing. | Superior heat and mass transfer for better control and yields. mdpi.com |

| Process Integration | Requires isolation and purification of intermediates. | Allows for telescoping of multiple steps without isolation. durham.ac.uknih.gov |

| Productivity | Limited by vessel size and cycle time. | Can achieve high productivity through continuous operation. nih.gov |

Rational Design of Polymers with Tailored Properties for Specific Applications

Allylamines serve as valuable monomers for the synthesis of functional polymers. The rational design of these polymers involves carefully selecting monomers and polymerization techniques to create materials with specific, tailored properties. psu.edu By modifying the polymer backbone or the functional groups, properties such as solubility, charge density, hydrophobicity, and reactivity can be precisely controlled. nih.gov

Poly(allylamine hydrochloride) (PAH), a polymer derived from a simpler allylamine, is a well-studied example. Its cationic nature makes it ideal for applications requiring electrostatic interactions, such as in layer-by-layer (LbL) coatings for surface modification. nbinno.com By chemically modifying the amine groups in PAH with different substituents (e.g., sulfonate, ammonium (B1175870), hydrophobic chains), a diverse library of polymers can be created from a single parent polymer. nih.gov This strategy allows for the systematic tuning of physicochemical features like wettability, roughness, and surface morphology. nih.gov

The incorporation of this compound as a monomer would introduce specific characteristics to the resulting polymer. The bulky N,N-dipropyl groups would significantly increase the polymer's hydrophobicity and steric hindrance compared to polymers from primary allylamines. This could be leveraged in applications requiring hydrophobic surfaces or controlled intermolecular interactions. The 2-methyl group on the polymer backbone would add to the steric bulk and influence chain flexibility. The rational design process for such a polymer would involve computational modeling and experimental synthesis to correlate its molecular structure with macroscopic properties like thermal stability, mechanical strength, and interaction with biological systems. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.